molecular formula C6H11BF3K B14089361 potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide

potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide

Cat. No.: B14089361
M. Wt: 190.06 g/mol
InChI Key: SSNAXSDQNGIIBT-IPZCTEOASA-N
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Description

Potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide typically involves the reaction of hex-3-en-3-ylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Hex-3-en-3-ylboronic acid+Potassium fluoride+Trifluoroboric acidThis compound\text{Hex-3-en-3-ylboronic acid} + \text{Potassium fluoride} + \text{Trifluoroboric acid} \rightarrow \text{this compound} Hex-3-en-3-ylboronic acid+Potassium fluoride+Trifluoroboric acid→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted boron compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide has a wide range of applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.

    Medicine: Research is ongoing to investigate its use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide exerts its effects involves the formation of stable boron-carbon bonds. The compound acts as a nucleophile in substitution reactions, where the boron atom forms a bond with an electrophilic carbon atom. This process is facilitated by the presence of a palladium catalyst, which activates the electrophilic carbon for nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • Potassium vinyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium trifluoro(hex-1-yn-1-yl)boranuide

Uniqueness

Potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Unlike other potassium trifluoroborates, it has a hex-3-en-3-yl group that provides additional versatility in chemical reactions, particularly in forming complex organic molecules through cross-coupling reactions.

Properties

Molecular Formula

C6H11BF3K

Molecular Weight

190.06 g/mol

IUPAC Name

potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide

InChI

InChI=1S/C6H11BF3.K/c1-3-5-6(4-2)7(8,9)10;/h5H,3-4H2,1-2H3;/q-1;+1/b6-5+;

InChI Key

SSNAXSDQNGIIBT-IPZCTEOASA-N

Isomeric SMILES

[B-](/C(=C/CC)/CC)(F)(F)F.[K+]

Canonical SMILES

[B-](C(=CCC)CC)(F)(F)F.[K+]

Origin of Product

United States

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